

# Application Note: Downloading and Visualizing PDB Structure 6H05

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## Compound of Interest

Compound Name: 6H05

Cat. No.: B560153

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This application note provides a detailed protocol for downloading and visualizing the cryo-electron microscopy structure of the human dihydrolipoamide succinyltransferase (E2) component of the alpha-ketoglutarate dehydrogenase complex, available under the Protein Data Bank (PDB) accession code **6H05**. Understanding the three-dimensional structure of this complex is crucial for research into its function and for the development of targeted therapeutics.

## Introduction

The PDB entry **6H05** provides the atomic coordinates of the E2 component of the human alpha-ketoglutarate dehydrogenase complex, resolved at 2.9 Å.<sup>[1]</sup> This enzyme plays a critical role in the Krebs cycle, and its dysfunction is implicated in several diseases. The structural information contained within the **6H05** entry is, therefore, a valuable resource for pharmacological targeting.<sup>[1]</sup> This document outlines the necessary steps to access and visualize this structure using common molecular graphics software.

## Quantitative Data Summary

The following table summarizes the key quantitative data associated with the PDB entry **6H05**.<sup>[1]</sup>

Parameter	Value
Resolution (Å)	2.9
Total Structure Weight (kDa)	45.54
Atom Count	1,856
Modeled Residue Count	236
Deposited Residue Count	426

## Experimental Protocols

### Protocol 1: Downloading the PDB Structure

This protocol describes how to download the atomic coordinate file for PDB entry **6H05** from the RCSB PDB database.

Materials:

- A computer with an internet connection.
- A web browser.

Procedure:

- Navigate to the RCSB PDB website: Open a web browser and go to --INVALID-LINK--.
- Search for the PDB entry: In the search bar at the top of the page, enter "**6H05**" and press Enter or click the search icon.
- Access the structure summary page: You will be directed to the main page for PDB entry **6H05**. This page contains a wealth of information about the structure.
- Download the PDB file: On the right-hand side of the page, you will see a "Download Files" button. Click on this button and select "PDB Format" from the dropdown menu.
- Save the file: Your browser will prompt you to save the file. Save the file, which will be named **6h05.pdb**, to a location of your choice on your computer.

## Protocol 2: Visualizing the PDB Structure with UCSF ChimeraX

This protocol provides a general workflow for visualizing the downloaded **6H05** structure using UCSF ChimeraX, a powerful and widely used molecular visualization program. Similar principles apply to other visualization software such as PyMOL or VMD.

### Materials:

- A computer with UCSF ChimeraX installed. (Downloadable from: --INVALID-LINK--)
- The downloaded **6h05.pdb** file.

### Procedure:

- Launch UCSF ChimeraX.
- Open the PDB file:
  - Go to "File" > "Open..." in the main menu.
  - Navigate to the location where you saved the **6h05.pdb** file, select it, and click "Open".
  - Alternatively, you can drag and drop the **6h05.pdb** file directly into the ChimeraX window.
- Initial Visualization: The **6H05** structure will be displayed in the main graphics window. By default, it is often shown in a simple "ribbon" representation.
- Basic Manipulations:
  - Rotate: Click and drag with the left mouse button.
  - Translate (Move): Click and drag with the middle mouse button (or hold the Shift key and use the left mouse button).
  - Zoom: Use the scroll wheel or right-click and drag vertically.
- Changing Representation:

- To get a more detailed view, you can change the representation. For example, to show the structure as a surface:
  - In the command line at the bottom of the ChimeraX window, type: surface and press Enter.
- To revert to the ribbon representation, type: cartoon and press Enter.
- Coloring the Structure:
  - You can color the structure in various ways. For instance, to color by secondary structure (alpha-helices and beta-sheets):
    - Type the command: color bysecondary
  - To color by chain, if there are multiple chains:
    - Type the command: color bychain
- Focusing on Specific Residues: To highlight a specific residue, for example, residue 100:
  - Type the command: select :100
  - To display this residue in a different style, for example, as sticks:
    - Type the command: style sel stick
  - To color the selected residue red:
    - Type the command: color sel red
- Saving an Image:
  - Once you have a desired view, go to "File" > "Save..."
  - Choose a file name and select an image format (e.g., PNG, JPEG).
  - Adjust the image quality settings as needed and click "Save".

## Workflow Diagram

The following diagram illustrates the overall workflow for downloading and visualizing the PDB structure **6H05**.



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Workflow for downloading and visualizing PDB structure **6H05**.

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## References

- 1. rcsb.org [rcsb.org]
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